molecular formula C16H23N3O3 B7193041 N,2-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)oxolane-2-carboxamide

N,2-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)oxolane-2-carboxamide

Cat. No.: B7193041
M. Wt: 305.37 g/mol
InChI Key: XBKOQGMMPSAELK-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)oxolane-2-carboxamide is a complex organic compound that features a morpholine ring, a pyridine ring, and an oxolane ring

Properties

IUPAC Name

N,2-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(6-3-9-22-16)15(20)18(2)13-4-5-14(17-12-13)19-7-10-21-11-8-19/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKOQGMMPSAELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C(=O)N(C)C2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)oxolane-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 6-morpholin-4-ylpyridin-3-amine. This intermediate is then reacted with oxolane-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,2-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-4-morpholin-4-yl-phenylamine: Shares the morpholine and pyridine rings but differs in the substitution pattern.

    N,N-Dimethyl-2-(morpholin-4-yl)ethanamine: Contains a morpholine ring and a dimethylamino group but lacks the oxolane ring.

Uniqueness

N,2-dimethyl-N-(6-morpholin-4-ylpyridin-3-yl)oxolane-2-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

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